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Introduction

Ubiquitin-specific protease 1 (USP1) has emerged as a promising target in oncology,
particularly for cancers with deficiencies in homologous recombination (HR) repair, such as
those harboring BRCA1/2 mutations. USP1 plays a critical role in DNA damage tolerance by
deubiquitinating key proteins like PCNA and FANCD?2. Its inhibition leads to synthetic lethality
in HR-deficient cancer cells. This guide provides a preclinical comparison of TNG348, a
selective, allosteric USP1 inhibitor, with other notable USP1 inhibitors in development,
including KSQ-4279 (RO7623066), XL309, HSK39775, and SIM0501. While the clinical
development of TNG348 was halted due to liver toxicity, the preclinical data offers valuable
insights into the therapeutic potential and mechanistic nuances of USP1 inhibition.[1][2]

Comparative Preclinical Data

The following tables summarize the available quantitative data for TNG348 and other USP1
inhibitors from various preclinical studies. It is important to note that direct comparisons should
be made with caution, as experimental conditions may vary across different studies.

Table 1: In Vitro Potency of USP1 Inhibitors
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Data for HSK39775 and SIM0501 IC50 values in specific cell lines were not publicly available

in the reviewed sources.

Table 2: In Vivo Efficacy of USP1 Inhibitors

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://www.bioworld.com/articles/680524-first-results-for-ksq-4279-in-treatment-of-brca-deficient-cancers?v=preview
https://www.researchgate.net/publication/390986292_Abstract_5723_XL309_is_a_potent_selective_and_orally_bioavailable_USP1_inhibitor_active_as_monotherapy_and_in_combination_with_PARP_inhibitors_or_irinotecan
https://www.simcere.com/en/news/detail.aspx?mtt=431
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Tumor
Growth
Inhibitor Model Genotype Treatment Inhibition Reference
(TGI) /
Outcome
Overcomes
PDX (BR-05- BRCAl TNG348 + acquired
TNG348 _ _ [1]I2]
0028) mutant Olaparib PARPI
resistance
BRCA1/2
TNG348 + Tumor
PDX models mutant & ] ] [1][2]
PARPI regression
HRD+
Dose-
_ KSQ-4279
PDX (Ovarian BRCA- dependent
KSQ-4279 o (100-300 [3]
& TNBC) deficient ) tumor growth
mg/kg, daily)
inhibition
Durable
tumor
PDX (Ovarian BRCA- KSQ-4279 + regression, (31[6]
& TNBC) deficient Olaparib complete
response in
some models
Patient-
derived BRCA- Durable
KSQ-4279 +
PARP- mutant/HR- ] tumor [7118]
. o PARPI .
resistant deficient regression
models
Dose-
CDX (MDA- BRCA1 dependent
XL309 XL309 ] [4]
MB-436) mutant antitumor
activity
BRCA1/2 Single-agent
PDX XL309 - [4]
mutant activity
© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pubmed.ncbi.nlm.nih.gov/39886906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pubmed.ncbi.nlm.nih.gov/39886906/
https://www.bioworld.com/articles/680524-first-results-for-ksq-4279-in-treatment-of-brca-deficient-cancers?v=preview
https://www.bioworld.com/articles/680524-first-results-for-ksq-4279-in-treatment-of-brca-deficient-cancers?v=preview
https://www.fiercebiotech.com/research/ksq-boosts-parp-inhibition-animal-models-ovarian-and-breast-cancer-usp1-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC11474170/
https://pubmed.ncbi.nlm.nih.gov/39402989/
https://www.researchgate.net/publication/390986292_Abstract_5723_XL309_is_a_potent_selective_and_orally_bioavailable_USP1_inhibitor_active_as_monotherapy_and_in_combination_with_PARP_inhibitors_or_irinotecan
https://www.researchgate.net/publication/390986292_Abstract_5723_XL309_is_a_potent_selective_and_orally_bioavailable_USP1_inhibitor_active_as_monotherapy_and_in_combination_with_PARP_inhibitors_or_irinotecan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

XL309 +

o Durable
Saruparib/Irin
CDX/PDX tumor [4]
otecan/Olapa ]
_ regression
rib
HSK39775
Xenograft
HSK39775 BRCA mutant (30 mg/kg TGI of 63.2%
(TNBC)
QD)
HSK39775 (5
TGI of 89%,
mg/kg) +
Xenograft ) tumor
Olaparib (50 ]
regressions
mg/kg)
HSK39775
Xenograft HRP and
(30 mg/kg TGl of 94%
(Lung cancer) BRCAWT
QD)
Significant
SIM0501 _
anti-
SIM0501 HRD tumors (monotherapy ] ] [5]
) proliferative
or + PARPI)

activity

Detailed dosing and schedule for all in vivo studies were not consistently available in the public

domain.

Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of USP1 in the DNA damage tolerance

pathway. USP1 deubiquitinates PCNA and FANCD2, which are critical for translesion synthesis

(TLS) and the Fanconi Anemia (FA) pathway, respectively. Inhibition of USP1 leads to the

accumulation of ubiquitinated PCNA and FANCD2, disrupting these repair processes and

inducing synthetic lethality in HR-deficient cells.
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Caption: USP1's role in DNA damage tolerance pathways.
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General Experimental Workflow for Preclinical
Evaluation of USP1 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of USP1
inhibitors, from initial in vitro screening to in vivo efficacy studies.
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Caption: Preclinical evaluation workflow for USP1 inhibitors.
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Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical
findings. Below are summaries of methodologies commonly employed in the evaluation of
USP1 inhibitors.

Cell Viability and Clonogenic Assays

e Principle: These assays measure the ability of a compound to inhibit cell proliferation and
survival over time.

o Methodology (CellTiter-Glo):

o Cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to adhere
overnight.

o Cells are treated with a serial dilution of the USP1 inhibitor for a specified period (e.g., 10
days).[1]

o CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a
luminescent signal proportional to the amount of ATP, an indicator of metabolically active
cells.[9][10][11][12][13]

o Luminescence is measured using a plate reader.

o IC50 values are calculated by plotting the percentage of viable cells against the inhibitor
concentration.

e Methodology (Clonogenic Assay):

o Alow density of cells is seeded in 6-well plates.

[¢]

Cells are treated with the USP1 inhibitor for an extended period (e.g., 10-21 days), with
media and drug being refreshed periodically.[14]

[e]

Surviving cells form colonies, which are then fixed and stained (e.g., with crystal violet).

[e]

Colonies are counted to determine the surviving fraction at each drug concentration.[14]
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In Vivo Xenograft and Patient-Derived Xenograft (PDX)
Models

¢ Principle: These studies evaluate the anti-tumor efficacy of a compound in a living organism.
o Methodology:

o Immunocompromised mice are subcutaneously implanted with either cultured cancer cells
(xenograft) or tumor fragments from a patient (PDX).[3][15][16][17]

o Once tumors reach a specified volume, mice are randomized into treatment and control

groups.

o The USP1 inhibitor is administered (e.g., orally) as a single agent or in combination with
other drugs like PARP inhibitors.[3]

o Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

o At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,
measuring levels of ubiquitinated PCNA).[3]

Discussion and Conclusion

The preclinical data for TNG348 demonstrates its potency as a selective, allosteric USP1
inhibitor with strong synergistic effects when combined with PARP inhibitors, particularly in
overcoming PARP inhibitor resistance.[1][2] CRISPR screens have elucidated that TNG348's
anti-tumor effect is mediated through the disruption of the translesion synthesis pathway via
RAD18-dependent ubiquitinated PCNA.[1][2]

KSQ-4279 has also shown robust preclinical activity, both as a monotherapy and in
combination with PARP inhibitors, leading to durable tumor regressions in PARP-resistant
models.[7][8][18] XL309 and HSK39775 have also demonstrated promising preclinical efficacy,
with HSK39775 showing activity even in a BRCA wild-type lung cancer model, suggesting a
potential for broader application.[4] SIM0O501 is another USP1 inhibitor that has entered clinical
development with promising early preclinical data in HRD tumors.[5]
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While the preclinical profiles of these USP1 inhibitors are encouraging, the discontinuation of
TNG348's clinical trial due to liver toxicity highlights a potential safety concern for this class of
drugs that warrants careful monitoring in ongoing and future clinical studies.[1]

In conclusion, USP1 inhibition remains a highly promising therapeutic strategy for HR-deficient
cancers. The comparative preclinical data presented in this guide underscores the potential of
this drug class and provides a valuable resource for researchers and drug developers in the
field. Further clinical investigation of compounds like KSQ-4279, XL309, HSK39775, and
SIM0501 will be crucial in determining the ultimate therapeutic utility of targeting USP1 in
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with
PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with
PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed
[pubmed.ncbi.nim.nih.gov]

» 3. | BioWorld [bioworld.com]

e 4. researchgate.net [researchgate.net]

e 5. Simcere Pharmaceutical Group Limited [simcere.com]
» 6. fiercebiotech.com [fiercebiotech.com]

e 7. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous
Recombination—-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

e 8. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous
Recombination-Deficient Tumors - PubMed [pubmed.nchbi.nlm.nih.gov]

e 9. OUH - Protocols [ous-research.no]

e 10. ulab360.com [ulab360.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15136822?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://www.benchchem.com/product/b15136822?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://pubmed.ncbi.nlm.nih.gov/39886906/
https://pubmed.ncbi.nlm.nih.gov/39886906/
https://pubmed.ncbi.nlm.nih.gov/39886906/
https://www.bioworld.com/articles/680524-first-results-for-ksq-4279-in-treatment-of-brca-deficient-cancers?v=preview
https://www.researchgate.net/publication/390986292_Abstract_5723_XL309_is_a_potent_selective_and_orally_bioavailable_USP1_inhibitor_active_as_monotherapy_and_in_combination_with_PARP_inhibitors_or_irinotecan
https://www.simcere.com/en/news/detail.aspx?mtt=431
https://www.fiercebiotech.com/research/ksq-boosts-parp-inhibition-animal-models-ovarian-and-breast-cancer-usp1-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC11474170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11474170/
https://pubmed.ncbi.nlm.nih.gov/39402989/
https://pubmed.ncbi.nlm.nih.gov/39402989/
https://www.ous-research.no/no/enserink/Protocols/14528
http://www.ulab360.com/files/prod/manuals/201405/21/542068001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 11. benchchem.com [benchchem.com]
e 12. promega.com [promega.com|
e 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

e 14. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

e 15. researchgate.net [researchgate.net]

e 16. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers
and diabetes [synapse.patsnap.com]

e 17. XL309 USP1 Inhibitor | Exelixis Medical Affairs [exelixismedicalaffairs.com]
o 18. ksqtx.com [ksqtx.com]

 To cite this document: BenchChem. [TNG348 Versus Other USP1 Inhibitors: A Preclinical
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136822#tng348-versus-other-uspl-inhibitors-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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